molecular formula C26H28N2O6 B7745663 Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate

Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate

Cat. No.: B7745663
M. Wt: 464.5 g/mol
InChI Key: BDGRDUUABBEULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl ester groups and a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with diethyl acetylenedicarboxylate and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is unique due to the presence of the 4-methylbenzoyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .

Properties

IUPAC Name

diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6/c1-4-32-25(30)19-11-12-22-20(15-19)23(21(16-28-22)26(31)33-5-2)27-13-6-14-34-24(29)18-9-7-17(3)8-10-18/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGRDUUABBEULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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